Quin-C7

Description

Properties

IUPAC Name |

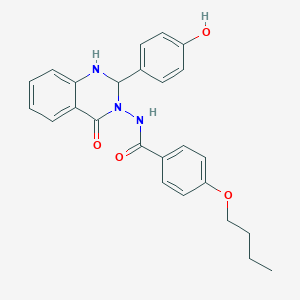

4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4/c1-2-3-16-32-20-14-10-18(11-15-20)24(30)27-28-23(17-8-12-19(29)13-9-17)26-22-7-5-4-6-21(22)25(28)31/h4-15,23,26,29H,2-3,16H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGRPHVKOQXJLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Quin-C7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quin-C7 is a synthetic, small-molecule antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX). As a G-protein coupled receptor (GPCR), FPR2/ALX is a key player in the inflammatory response, recognizing a diverse range of endogenous and exogenous ligands that can initiate both pro-inflammatory and pro-resolving signaling cascades. This compound selectively blocks the activation of this receptor, thereby inhibiting downstream signaling pathways implicated in inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with FPR2/ALX, its impact on intracellular signaling, and its effects in preclinical models of inflammation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.

Introduction to this compound and its Target: FPR2/ALX

This compound is a quinazolinone derivative that has been identified as a potent and selective antagonist of FPR2/ALX[1]. This receptor is expressed on a variety of immune cells, including neutrophils, monocytes, and macrophages, as well as on other cell types such as endothelial and epithelial cells. The diverse array of ligands for FPR2/ALX includes pro-inflammatory molecules like the synthetic peptide Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm) and bacterial formyl peptides, as well as pro-resolving mediators like Lipoxin A4. This dual nature of FPR2/ALX signaling makes it an attractive target for therapeutic intervention in inflammatory diseases. This compound, by acting as an antagonist, offers a potential strategy to dampen the pro-inflammatory signals mediated by this receptor.

Core Mechanism of Action: Antagonism of FPR2/ALX

The primary mechanism of action of this compound is its ability to bind to the FPR2/ALX receptor and prevent its activation by agonists. This antagonistic activity has been demonstrated through various in vitro assays, which show that this compound can inhibit the functional responses induced by FPR2/ALX agonists.

Signaling Pathways Modulated by this compound

Activation of FPR2/ALX by an agonist typically leads to the engagement of heterotrimeric G-proteins, initiating downstream signaling cascades. FPR2/ALX is known to couple to both Gαi and Gαq proteins.

-

Gαq-mediated pathway: This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

-

Gαi-mediated pathway: This pathway primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can activate other signaling molecules, including phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinase (ERK).

This compound, as an antagonist, blocks these agonist-induced signaling events. Specifically, it has been shown to inhibit:

-

Calcium Mobilization: Prevents the increase in intracellular calcium concentration induced by FPR2/ALX agonists.

-

Chemotaxis: Blocks the directional migration of immune cells towards a chemoattractant.

-

ERK Phosphorylation: Inhibits the activation of the MAPK/ERK signaling pathway.

The following diagram illustrates the signaling pathway of FPR2/ALX and the inhibitory action of this compound.

References

Quin-C7: A Technical Guide to its Structure, Function, and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quin-C7 is a synthetic, small-molecule antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX), a G-protein coupled receptor implicated in the regulation of inflammatory responses. This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, and detailed methodologies for its experimental characterization. Quantitative data from key functional assays are summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.

Chemical Structure and Properties

This compound is a quinazolinone derivative with the chemical name 4-butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide. Its molecular formula is C25H25N3O4, and it has a molecular weight of 431.49 g/mol .

| Property | Value |

| Molecular Formula | C25H25N3O4 |

| Molecular Weight | 431.49 g/mol |

| Chemical Name | 4-butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide |

| CAS Number | 871100-12-8 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: FPR2/ALX Antagonism

This compound functions as a competitive antagonist of FPR2/ALX, a receptor known for its dual role in both pro-inflammatory and pro-resolving pathways, depending on the activating ligand. This compound selectively binds to FPR2, thereby blocking the binding of cognate agonists such as the synthetic peptide Trp-Lys-Tyr-Met-Val-D-Met-NH2 (WKYMVm) and the endogenous pro-inflammatory mediator Serum Amyloid A (SAA). This antagonism effectively inhibits the initiation of downstream signaling cascades that lead to cellular responses like calcium mobilization, chemotaxis, and the release of inflammatory mediators.

A notable structural feature of this compound is the hydroxyl group on the 2-phenyl ring of the quinazolinone backbone. This is a critical modification compared to the structurally similar FPR2 agonist, Quin-C1, which possesses a methoxy group at the same position. This minor chemical change is responsible for the switch from agonistic to antagonistic activity.[1]

Signaling Pathways

Activation of FPR2 by an agonist typically leads to the dissociation of the coupled heterotrimeric G-protein into its Gαi and Gβγ subunits. These subunits then trigger multiple downstream signaling pathways. By blocking agonist binding, this compound prevents the initiation of these cascades.

Caption: FPR2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The antagonist activity of this compound has been quantified in several key functional assays.

| Assay | Agonist | Cell Line | Parameter | Value | Reference |

| Receptor Binding | [125I]WKYMVm | RBL-2H3-FPRL1 | Ki | 6.7 µM | [1] |

| Calcium Mobilization | WKYMVm | RBL-2H3-FPRL1 | IC50 | ~10 µM | [2] |

| Chemotaxis | WKYMVm | RBL-2H3-FPRL1 | IC50 | ~5 µM | [2] |

| Arachidonic Acid-Induced Ear Edema | Arachidonic Acid | Mouse | % Inhibition (1 mg/ear) | ~40% | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration.

Caption: Workflow for the calcium mobilization assay.

Detailed Steps:

-

Cell Culture: RBL-2H3 cells stably transfected with human FPRL1 (FPR2) are cultured in MEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells/well and incubated overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Incubation: After washing, cells are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 15 minutes at room temperature.

-

Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. An FPR2 agonist (e.g., WKYMVm) is added, and the fluorescence intensity is measured kinetically.

-

Data Analysis: The peak fluorescence response is determined for each concentration of this compound. The data are normalized to the response of the agonist alone, and IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Chemotaxis Assay

This assay assesses the ability of this compound to block the directed migration of cells towards a chemoattractant.

Caption: Workflow for the chemotaxis assay.

Detailed Steps:

-

Chamber Preparation: A chemoattractant (e.g., WKYMVm) in assay buffer is added to the lower wells of a multi-well chemotaxis chamber (e.g., Boyden chamber). A porous polycarbonate membrane (typically 8 µm pore size) is placed over the lower wells.

-

Cell Preparation: RBL-2H3-FPRL1 cells are harvested, washed, and resuspended in assay buffer. The cells are then pre-incubated with various concentrations of this compound or vehicle for 15-30 minutes at room temperature.

-

Cell Addition and Incubation: The cell suspension is added to the upper wells of the chemotaxis chamber. The chamber is incubated for 2-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

-

Quantification of Migration: After incubation, non-migrated cells on the upper surface of the membrane are removed. The membrane is then fixed and stained (e.g., with Diff-Quik). The number of cells that have migrated to the lower surface of the membrane is quantified by microscopy.

-

Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of cells that migrated towards the agonist alone. The percent inhibition is calculated, and IC50 values are determined from the dose-response curve.

Arachidonic Acid-Induced Ear Edema in Mice

This in vivo model is used to assess the anti-inflammatory activity of topically applied this compound.

Detailed Steps:

-

Animal Acclimatization: Male ICR mice (or a similar strain) are acclimatized for at least one week before the experiment.

-

Compound Application: A solution of this compound in a suitable vehicle (e.g., acetone) is applied topically to the inner and outer surfaces of one ear of each mouse. The contralateral ear receives the vehicle alone and serves as a control.

-

Induction of Inflammation: After a short period (e.g., 30 minutes), a solution of arachidonic acid in the same vehicle is applied to the same ear to induce an inflammatory response.

-

Measurement of Edema: After a specified time (e.g., 1 hour), the mice are euthanized, and a biopsy punch is used to collect a standardized section from both the treated and control ears. The weight of each ear punch is measured.

-

Data Analysis: The degree of edema is calculated as the difference in weight between the arachidonic acid-treated ear punch and the vehicle-treated ear punch. The percent inhibition of edema by this compound is calculated by comparing the edema in the this compound-treated group to the group that received only arachidonic acid.

Conclusion

This compound is a well-characterized antagonist of the FPR2/ALX receptor with demonstrated in vitro and in vivo anti-inflammatory activity. Its defined chemical structure and clear mechanism of action make it a valuable tool for researchers studying the role of FPR2 in inflammation and a potential starting point for the development of novel anti-inflammatory therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for the further investigation and application of this compound in preclinical research.

References

Quin-C7: A Technical Guide to a Selective FPR2/ALX Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quin-C7 is a synthetic, small-molecule, and orally active antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX). As a member of the quinazolinone class of compounds, this compound has demonstrated significant anti-inflammatory properties in various preclinical models. Its development was the result of structure-activity relationship (SAR) studies based on a high-throughput screening hit. Notably, a minor structural modification—the presence of a hydroxyl group on the 2-phenyl ring—differentiates it from the potent FPR2 agonist, Quin-C1, which possesses a methoxy group at the same position. This structural change reverses its pharmacological activity from an agonist to a pure antagonist.[1] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, mechanism of action, and detailed experimental protocols for its characterization.

Core Compound Properties

| Property | Value | Reference |

| IUPAC Name | 4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide | [2] |

| Molecular Formula | C₂₅H₂₅N₃O₄ | [3] |

| Molecular Weight | 431.49 g/mol | |

| CAS Number | 871100-12-8 | [4] |

| Compound Class | Synthetic organic, Quinazolinone derivative | [1][2] |

| Biological Activity | Selective FPR2/ALX Antagonist | [1][4] |

| Physical Form | Solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term stability. | [4] |

Pharmacological Profile

This compound is a selective antagonist of the human FPR2/ALX receptor. It exhibits inhibitory activity against FPR2/ALX-mediated downstream signaling pathways, including calcium mobilization and chemotaxis.

Quantitative Data

The following table summarizes the key quantitative pharmacological data for this compound.

| Parameter | Value | Description | Reference |

| Ki | 6.7 µM | Inhibitor constant for the displacement of the radiolabeled FPR2 agonist [¹²⁵I]WKYMVm from FPR2. | [5][6] |

| pEC₅₀ | 5.2 | The negative logarithm of the half-maximal effective concentration for its antagonistic activity at FPR2. | [7] |

Note: Further quantitative data such as IC₅₀ values for inhibition of specific cellular responses were not explicitly found in the provided search results.

Mechanism of Action

This compound exerts its antagonistic effect by binding to the FPR2/ALX receptor, a G protein-coupled receptor (GPCR), and preventing its activation by agonists. FPR2/ALX activation by endogenous ligands like lipoxin A4 or exogenous agonists such as WKYMVm typically initiates a signaling cascade involving G-protein coupling, leading to downstream effects like intracellular calcium mobilization, activation of protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in cellular responses such as chemotaxis and degranulation. This compound blocks these agonist-induced responses.[1]

A docking study has suggested that the hydroxyl group in this compound alters its binding mode compared to the agonist Quin-C1, specifically preventing a critical interaction with Arginine 295, a key residue for the activation of FPR2 by many agonists.[5]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of FPR2/ALX and the point of inhibition by this compound.

Caption: FPR2/ALX signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the FPR2/ALX receptor.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human FPR2/ALX receptor, such as rat basophilic leukemia (RBL-2H3) cells transfected with the human FPR2 gene.

-

Membrane Preparation:

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA).

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a constant concentration of the radiolabeled FPR2/ALX agonist, [¹²⁵I]WKYMVm.

-

Add increasing concentrations of unlabeled this compound.

-

For non-specific binding determination, add a high concentration of an unlabeled FPR2/ALX agonist (e.g., WKYMVm).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with cold binding buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

Objective: To assess the antagonistic effect of this compound on agonist-induced intracellular calcium mobilization.

Methodology:

-

Cell Preparation:

-

Plate FPR2/ALX-expressing cells (e.g., RBL-2H3 cells) in a 96-well black-walled, clear-bottom plate and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate the cells in the dark at 37°C for a specified time (e.g., 45-60 minutes).

-

-

Antagonist Pre-incubation:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

-

Agonist Stimulation and Measurement:

-

Use a fluorescence plate reader equipped with an automated injector.

-

Measure the baseline fluorescence.

-

Inject a constant concentration of an FPR2/ALX agonist (e.g., WKYMVm) into the wells.

-

Immediately measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Chemotaxis Assay

Objective: To evaluate the ability of this compound to inhibit agonist-induced cell migration.

Methodology:

-

Cell Preparation:

-

Culture cells expressing FPR2/ALX (e.g., human neutrophils or transfected cell lines).

-

Harvest the cells and resuspend them in a chemotaxis buffer (e.g., HBSS with 0.1% BSA).

-

-

Assay Setup:

-

Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane separating the upper and lower wells.

-

In the lower wells, add the chemotaxis buffer containing a specific concentration of an FPR2/ALX agonist (e.g., WKYMVm).

-

In the upper wells, add the cell suspension pre-incubated with varying concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a duration sufficient for cell migration (e.g., 1-3 hours).

-

-

Quantification of Migration:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the characterization of this compound.

In Vivo Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory activity in vivo. A commonly used model is the arachidonic acid-induced ear edema in mice.[1]

Arachidonic Acid-Induced Mouse Ear Edema Protocol

Objective: To assess the topical anti-inflammatory effect of this compound.

Methodology:

-

Animals: Use male Swiss mice (or a similar strain) weighing 20-25g.

-

Compound Application:

-

Dissolve this compound in a suitable vehicle (e.g., acetone).

-

Topically apply a defined volume of the this compound solution or vehicle control to the inner and outer surfaces of the right ear of each mouse.

-

-

Induction of Inflammation:

-

After a short pre-treatment period (e.g., 30 minutes), topically apply a solution of arachidonic acid in acetone to the same ear to induce inflammation.

-

-

Measurement of Edema:

-

After a specified time following arachidonic acid application (e.g., 1 hour), sacrifice the mice.

-

Excise a standard-sized circular section from both the treated (right) and untreated (left) ears using a biopsy punch.

-

Weigh the ear punches immediately.

-

-

Data Analysis:

-

The edema is quantified as the difference in weight between the right and left ear punches.

-

Calculate the percentage of inhibition of edema for the this compound treated group compared to the vehicle-treated group.

-

Determine the dose-response relationship and calculate the ED₅₀ (the dose that causes 50% inhibition of edema).

-

Synthesis

This compound is a quinazolinone derivative synthesized as part of a series of compounds based on a hit from a high-throughput screening campaign targeting FPR2/ALX.[1] The synthesis involves the creation of a quinazolinone backbone with specific substitutions. The key differentiating step in the synthesis of this compound compared to its agonist counterpart, Quin-C1, is the incorporation of a hydroxyl group at the para-position of the 2-phenyl ring.[1]

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of the FPR2/ALX receptor. Its selective antagonistic activity and in vivo anti-inflammatory properties make it a compound of interest for the development of novel therapeutics for inflammatory diseases. This technical guide provides a comprehensive overview of its properties and the experimental methodologies for its characterization, serving as a resource for researchers in the fields of pharmacology, immunology, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Tools for Targeted Amplification of Reactive Oxygen Species in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]

- 7. Inhibition of arachidonic acid-induced ear oedema as a model for assessing topical anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Quin-C7 Receptor Binding and Antagonistic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quin-C7 is a synthetic, small-molecule antagonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor (GPCR) also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the ALX receptor.[1][2][3][4][5] FPR2 is a highly versatile receptor expressed on various immune cells, including neutrophils, monocytes, and macrophages, playing a crucial role in both the initiation and resolution of inflammation.[5][6] this compound, a quinazolinone derivative, exerts its effects by competitively binding to FPR2, thereby inhibiting the downstream signaling cascades typically initiated by receptor agonists.[2][3] This antagonistic activity makes this compound a valuable tool for studying FPR2-mediated inflammatory pathways and a potential therapeutic candidate for inflammatory diseases.[1][2] This guide provides an in-depth overview of this compound's binding characteristics, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Data Summary

The binding affinity and functional potency of this compound for the FPR2 receptor have been quantified through various in vitro assays. The key quantitative metrics are summarized in the table below for easy comparison.

| Parameter | Value | Receptor | Assay Type | Reference |

| Ki | 6.7 µM | Human FPR2 | Competitive Radioligand Binding | [3] |

| pEC50 | 5.2 | Human FPR2 | Functional Assay (Inhibition) | [6] |

| IC50 | Not explicitly stated, but active at 100 µM | Human FPRL1 | Calcium Mobilization & Chemotaxis | [4] |

Signaling Pathway Modulation

FPR2 is a Gαi-coupled receptor.[6][7] Upon agonist binding, it triggers a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes, including chemotaxis and degranulation. As an antagonist, this compound binds to FPR2 and prevents this G-protein activation, thereby inhibiting the downstream increase in intracellular calcium and subsequent cellular responses.

Caption: Antagonistic action of this compound on the FPR2 signaling pathway.

Experimental Protocols

The characterization of this compound's interaction with FPR2 relies on several key in vitro assays. Detailed methodologies for these experiments are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the Ki of this compound for the FPR2 receptor.

Materials:

-

Cells: Rat Basophilic Leukemia (RBL-2H3) cells stably transfected with human FPR2 (RBL-FPR2 cells).

-

Radioligand: [125I]-Trp-Lys-Tyr-Met-Val-D-Met-NH2 ([125I]-WKYMVm), a potent FPR2 agonist.

-

Competitor: this compound.

-

Binding Buffer: Phosphate-buffered saline (PBS) supplemented with 0.1% bovine serum albumin (BSA).

-

Wash Buffer: Ice-cold PBS.

-

Instrumentation: Gamma counter.

Protocol:

-

Cell Preparation: Culture RBL-FPR2 cells to a density of approximately 1 x 10^6 cells/mL. Harvest the cells and wash them twice with binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of RBL-FPR2 cell suspension.

-

50 µL of various concentrations of this compound (e.g., 10^-10 M to 10^-4 M).

-

50 µL of [125I]-WKYMVm at a fixed concentration (typically at or below its Kd).

-

-

Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Determine non-specific binding from wells containing a high concentration of an unlabeled FPR2 agonist.

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.

Objective: To assess the functional antagonism of this compound on FPR2-mediated calcium signaling.

Materials:

-

Cells: RBL-FPR2 cells.

-

Agonist: WKYMVm.

-

Antagonist: this compound.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).

Protocol:

-

Cell Plating: Seed RBL-FPR2 cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Remove the culture medium and wash the cells with assay buffer.

-

Prepare a loading solution of Fluo-4 AM in assay buffer.

-

Add the loading solution to each well and incubate for 60 minutes at 37°C.[4]

-

-

Cell Washing: Wash the cells twice with assay buffer to remove excess dye.

-

Pre-incubation with Antagonist: Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

-

Fluorescence Measurement:

-

Place the plate in the fluorescence reader.

-

Establish a baseline fluorescence reading for each well.

-

Inject a fixed concentration of the agonist (WKYMVm) into each well.

-

Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist-induced response against the logarithm of the this compound concentration.

-

Calculate the IC50 value from the resulting dose-response curve.

-

Chemotaxis Assay

This assay evaluates the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Objective: To determine if this compound can block FPR2-agonist-induced chemotaxis.

Materials:

-

Cells: RBL-FPR2 cells.

-

Chemoattractant: WKYMVm.

-

Inhibitor: this compound.

-

Assay Medium: Serum-free culture medium.

-

Apparatus: Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (e.g., 8 µm pores).[1][2][9]

-

Stain: Diff-Quik or a similar cell stain.

-

Instrumentation: Microscope.

Protocol:

-

Chamber Preparation:

-

Add the chemoattractant (WKYMVm) diluted in assay medium to the lower wells of the Boyden chamber.

-

Place the porous membrane over the lower wells.

-

-

Cell Preparation:

-

Harvest RBL-FPR2 cells and resuspend them in assay medium.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

-

Cell Seeding: Add the cell suspension to the upper chamber of each well.

-

Incubation: Incubate the chamber for 2-4 hours at 37°C in a humidified incubator to allow for cell migration.

-

Cell Fixation and Staining:

-

Remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

-

Quantification:

-

Count the number of migrated cells in several high-power fields for each well using a microscope.

-

-

Data Analysis:

-

Calculate the average number of migrated cells per field for each condition.

-

Plot the percentage of inhibition of chemotaxis against the logarithm of the this compound concentration.

-

Determine the IC50 value for the inhibition of chemotaxis.

-

Conclusion

This compound is a well-characterized antagonist of the FPR2/ALX receptor. Its ability to competitively bind to the receptor and inhibit downstream signaling pathways, such as calcium mobilization and chemotaxis, has been demonstrated through robust in vitro assays. The quantitative data on its binding affinity and functional potency, combined with a clear understanding of its mechanism of action, establish this compound as a critical tool for investigating the role of FPR2 in inflammatory and immune responses. The detailed protocols provided in this guide offer a framework for the continued study of this compound and the development of novel FPR2-targeting therapeutics.

References

- 1. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]

- 2. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. hellobio.com [hellobio.com]

- 5. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]

- 6. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of formylpeptide receptor 2-Gi complex reveals insights into ligand recognition and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Migration & Invasion Assays [sigmaaldrich.com]

A Technical Guide to the Immunological Role of Quin-C7 and Related Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

This technical guide provides a detailed examination of Quin-C7, a novel small molecule modulator of the immune system. Current research identifies this compound as a potent and orally active antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX), a key receptor in innate immunity and inflammation.[1][2] This guide will first delineate the specific mechanism and therapeutic potential of this compound as an FPR2/ALX antagonist.

Furthermore, given the compound's nomenclature ("Quin"), which is often associated with quinoline-based zinc-chelating agents in biological research, this document will also provide an in-depth exploration of the critical role of zinc signaling in immunology. Understanding zinc's function as a second messenger in immune cells provides a broader context for developing small molecule immunomodulators. This guide synthesizes quantitative data, detailed experimental protocols, and visual diagrams of core signaling pathways to serve as a comprehensive resource for professionals in immunology and drug development.

This compound: A Specific Antagonist of Formyl Peptide Receptor 2 (FPR2/ALX)

This compound is a synthetic, non-peptidic quinazolinone derivative that functions as a pure antagonist of FPR2/ALX.[2] This receptor, part of the G protein-coupled receptor family, plays a crucial role in sensing pathogen- and host-derived molecules to orchestrate inflammatory responses.[2] While agonists of FPR2/ALX typically induce pro-inflammatory actions like chemotaxis and cytokine release, antagonists like this compound block these effects, offering a promising strategy for treating inflammatory diseases.[1][2]

Mechanism of Action and Preclinical Data

This compound was developed through structure-activity relationship studies based on the quinazolinone scaffold. A minor structural change—a hydroxyl substitution instead of a methoxyl group found in the agonist Quin-C1—converted the molecule's function from agonism to pure antagonism.[2][3] In functional assays, this compound effectively inhibits calcium mobilization and chemotaxis induced by FPR2/ALX agonists.[2][3]

Preclinical studies have demonstrated its therapeutic potential. In a dextran sulfate sodium (DSS)-induced colitis mouse model, oral administration of this compound was shown to ameliorate mucosal inflammation, highlighting its anti-inflammatory activity in vivo.[1]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters reported for this compound in the literature.

| Parameter | Value | Description | Species | Reference |

| pEC50 | 5.2 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. As an antagonist, this value reflects its potency in blocking agonist activity. | Human | [4] |

| Ki | 6.7 µM | The inhibition constant, representing the concentration required to produce half-maximum inhibition at the FPR2 receptor. | Human | [3] |

| ED50 (in vivo) | 2.2110 mg/kg | The dose that produces 50% of its maximum therapeutic effect in ameliorating DSS-induced colitis symptoms. | Mouse | [2] |

Signaling Pathway of FPR2/ALX and this compound Inhibition

The following diagram illustrates the canonical signaling pathway activated by an FPR2/ALX agonist and the inhibitory action of this compound.

Caption: FPR2/ALX signaling cascade and inhibition by this compound.

The Role of Labile Zinc in Immune Cell Signaling

While this compound's defined role is as an FPR2/ALX antagonist, the broader field of quinoline-based compounds includes many that interact with metal ions. Zinc, in particular, is a crucial micronutrient and signaling molecule within the immune system.[5][6] Dysregulation of zinc homeostasis, either through deficiency or excess, severely impairs both innate and adaptive immune responses.[7] Labile intracellular zinc acts as a second messenger, akin to calcium, modulating key signaling pathways that control immune cell development, activation, and function.[8]

Impact of Zinc on Immune Function

Zinc is indispensable for numerous immunological processes:

-

Thymic Function: Zinc deficiency leads to thymic atrophy, reducing the maturation and output of new T cells.[7]

-

T Cell Activation: Changes in intracellular labile zinc concentrations are critical for T cell receptor (TCR) signaling.[9] Modest increases in intracellular zinc can inhibit protein tyrosine phosphatases, amplifying downstream signaling cascades like the MAPK pathway.[9]

-

Cytokine Production: Zinc status influences the balance of T helper (Th1/Th2/Th17) cells and regulatory T cells (Tregs).[5] Zinc deficiency often suppresses the production of key cytokines like IL-2 and IFN-γ, while supplementation can modulate inflammatory responses.[5]

-

NF-κB Pathway: Zinc signaling can negatively regulate the NF-κB pathway, a central mediator of inflammation, in part by upregulating the expression of A20, an NF-κB inhibitor.[7]

Quantitative Data on Zinc's Immunological Effects

The following table summarizes data on how manipulating zinc levels can affect immune cell parameters.

| Experimental Model | Treatment | Parameter Measured | Result | Reference |

| Murine T cell line (EL-4) | TPEN (1.5 µM) for 3h | Intracellular Free Zinc | Significant decrease vs. control | [10] |

| Human Lymphocytes (MLC) | Zinc (50 µM) for 5 days | IFN-γ Production | Significant decrease vs. control | [11] |

| Human Lymphocytes (MLC) | Zinc (50 µM) | Intracellular Zinc | Significant increase vs. control | [11] |

| Mice on Zinc-Deficient Diet | B16F10 Melanoma Model | Tumor Volume | Significantly lower vs. control diet | [12] |

| Mice on High Zinc Diet | B16F10 Melanoma Model | Tumor-infiltrating Foxp3+ Tregs | Significantly increased vs. control diet | [12] |

Zinc-Mediated Modulation of T Cell Receptor (TCR) Signaling

The diagram below illustrates how intracellular zinc fluxes can modulate signaling downstream of the T cell receptor.

Caption: Zinc acts as a second messenger in TCR signaling.

Key Experimental Protocols

This section provides detailed methodologies for experiments relevant to the study of FPR2/ALX antagonists and zinc immunobiology.

Protocol: In Vitro Chemotaxis Assay for FPR2/ALX Antagonism

This protocol is designed to assess the ability of a compound like this compound to inhibit agonist-induced cell migration in FPR2/ALX-expressing cells (e.g., transfected RBL-2H3 cells or human neutrophils).

-

Cell Preparation:

-

Culture FPR2/ALX-expressing cells to 80-90% confluency.

-

Harvest cells and resuspend in chemotaxis buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10⁶ cells/mL.

-

-

Antagonist Pre-incubation:

-

In a separate tube, incubate the cell suspension with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control for 30 minutes at 37°C.

-

-

Chemotaxis Assay Setup:

-

Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 5 µm pore size).

-

Add chemotaxis buffer containing an FPR2/ALX agonist (e.g., 10 nM WKYMVm) to the lower wells of the chamber.

-

Add the pre-incubated cell suspension (from step 2) to the upper wells (the inserts).

-

-

Incubation:

-

Incubate the chamber for 1-3 hours at 37°C in a 5% CO₂ incubator to allow cell migration.

-

-

Quantification:

-

Remove the inserts and wipe off non-migrated cells from the top side of the membrane.

-

Fix and stain the migrated cells on the bottom side of the membrane (e.g., with Diff-Quik stain).

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the vehicle control.

-

Protocol: Analysis of T Cell Cytokine Production with Zinc Modulation

This protocol details a method to study the effect of zinc chelation or supplementation on cytokine production by primary human T cells following activation.

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash cells twice with sterile PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin).

-

-

Zinc Modulation Pre-treatment:

-

Plate PBMCs at 2 x 10⁶ cells/mL.

-

For zinc chelation, add a membrane-permeable chelator like N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) to the culture at a final concentration of 1-5 µM.

-

For zinc supplementation, add ZnSO₄ to the culture at a final concentration of 10-100 µM.

-

Include an untreated control group.

-

Incubate for 1-3 hours at 37°C. Note: Prolonged incubation with TPEN can be toxic; time and dose should be optimized.[10]

-

-

T Cell Activation:

-

Activate T cells by adding anti-CD3/CD28 antibodies (e.g., 1 µg/mL each) to the culture wells.

-

-

Incubation:

-

Culture the cells for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

-

Analysis of Cytokine Production:

-

Collect the cell culture supernatant by centrifugation.

-

Measure the concentration of cytokines of interest (e.g., IFN-γ, IL-2, IL-10) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Compare cytokine levels between control, zinc-chelated, and zinc-supplemented groups.

-

Experimental Workflow Diagram

Caption: Workflow for analyzing zinc's effect on T cell cytokine production.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FPR2 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Roles of Zinc Signaling in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulatory Role of Zinc in Immune Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Functional significance of zinc-related signaling pathways in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metallothionein regulates intracellular zinc signaling during CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Parameters Influencing Zinc in Experimental Systems in Vivo and in Vitro [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Zinc dampens antitumor immunity by promoting Foxp3+ regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

Quin-C7: A Technical Guide for Researchers

Molecular Formula: C₂₅H₂₅N₃O₄

Abstract

Quin-C7 is a synthetic, nonpeptide small molecule that functions as a selective antagonist of the human formyl peptide receptor-like 1 (FPRL1), also known as FPR2. Its molecular formula is C₂₅H₂₅N₃O₄. By competitively binding to FPRL1, this compound effectively inhibits the downstream signaling cascades initiated by receptor agonists, such as WKYMVm. This antagonistic activity translates to the suppression of key cellular responses involved in inflammation, including calcium mobilization, chemotaxis, and extracellular signal-regulated kinase (ERK) phosphorylation. In vivo studies have demonstrated its anti-inflammatory properties in models such as arachidonic acid-induced ear edema in mice. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, experimental protocols for its characterization, and a summary of its biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the FPRL1 pathway.

Physicochemical Properties and Quantitative Data

This compound is a quinazolinone derivative with a molecular weight of 431.48 g/mol . Its activity is characterized by its ability to inhibit the binding and function of FPRL1 agonists. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Receptor | Comments |

| Molecular Formula | C₂₅H₂₅N₃O₄ | - | |

| Molecular Weight | 431.48 g/mol | - | |

| Ki | 6.7 µM | FPR2 (FPRL1) | Determined by competitive binding assay.[1] |

Mechanism of Action: Antagonism of FPRL1/FPR2

This compound exerts its biological effects by acting as a competitive antagonist at the formyl peptide receptor-like 1 (FPRL1/FPR2). This receptor is a G protein-coupled receptor (GPCR) primarily expressed on phagocytic leukocytes and is involved in inflammatory responses.

The binding of agonists, such as the synthetic peptide Trp-Lys-Tyr-Met-Val-d-Met (WKYMVm), to FPRL1 typically triggers a cascade of intracellular signaling events.[2] These include the activation of G proteins, leading to the mobilization of intracellular calcium, the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK, and the initiation of chemotaxis, the directed migration of cells.[2][3]

This compound competitively inhibits the binding of these agonists to FPRL1, thereby blocking the initiation of these downstream signaling pathways. This results in the attenuation of the inflammatory and immune responses mediated by FPRL1 activation.[1][4]

Signaling Pathway of this compound Action

References

- 1. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of peptides that antagonize formyl peptide receptor-like 1-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Quin-C7: A Technical Guide to a Synthetic Quinazolinone Derivative as a Formyl Peptide Receptor 2 (FPR2/ALX) Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quin-C7 is a synthetic, orally active quinazolinone derivative that functions as a nonpeptide antagonist of the human formyl peptide receptor-like 1 (FPRL1), now more commonly known as formyl peptide receptor 2 (FPR2/ALX).[1] This receptor plays a critical role in the modulation of inflammatory responses. This compound has demonstrated anti-inflammatory properties, notably in preclinical models of inflammatory bowel disease, making it a compound of significant interest for therapeutic development. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols for its characterization, and a visualization of its role in relevant signaling pathways.

Introduction to this compound

This compound, with the chemical name 4-butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide, belongs to a series of quinazolinone-based modulators of FPR2/ALX.[1] The discovery and characterization of these compounds have revealed that minor structural modifications can significantly alter their pharmacological properties, converting agonists into antagonists.[2][3] Specifically, the presence of a hydroxyl group on the 2-phenyl ring of the quinazolinone backbone is a key determinant of this compound's antagonist activity.[3][4] This structural feature is believed to alter the binding mode of the compound within the FPR2/ALX receptor, preventing the conformational changes required for receptor activation.[3][4]

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C25H25N3O4 | [1] |

| Chemical Name | 4-butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide | [1] |

| Target | Formyl Peptide Receptor 2 (FPR2/ALX) | [1][5] |

| Activity | Antagonist | [2] |

| Ki at FPR2 | 6.7 µM | [3][4] |

| pEC50 | 5.2 | [6] |

| In Vivo Efficacy (DSS-induced colitis model) | ED50: 2.2110 mg/kg (oral administration) | [2][7] |

| Observed Biological Effects | - Inhibits WKYMVm-induced calcium mobilization- Inhibits WKYMVm-induced chemotaxis- Ameliorates DSS-induced colitis in mice- Suppresses C1-induced extracellular signal-regulated kinase (ERK) phosphorylation | [2][3][4] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects by antagonizing the FPR2/ALX receptor. FPR2/ALX is a G protein-coupled receptor (GPCR) that can be activated by a variety of endogenous and exogenous ligands, leading to either pro-inflammatory or pro-resolving signaling cascades.[2][8] Pro-inflammatory ligands, such as serum amyloid A, can activate FPR2/ALX, leading to downstream signaling that includes calcium mobilization and the activation of mitogen-activated protein kinases (MAPKs) like ERK, ultimately promoting cellular responses such as chemotaxis and inflammation.[2]

This compound, as an antagonist, binds to FPR2/ALX but does not induce the conformational change necessary for G protein coupling and subsequent downstream signaling. By occupying the receptor's binding site, it prevents endogenous pro-inflammatory ligands from activating the receptor. This blockade inhibits intracellular calcium mobilization and the phosphorylation of ERK, thereby dampening the inflammatory response.[2]

Figure 1: this compound's antagonistic effect on the FPR2/ALX signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below. These protocols are synthesized from established methodologies for studying GPCR antagonists.

In Vitro Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration in cells expressing FPR2/ALX.

Workflow Diagram:

Figure 2: Workflow for the in vitro calcium mobilization assay.

Detailed Protocol:

-

Cell Culture: Culture a human cell line stably expressing FPR2/ALX (e.g., RBL-2H3 or HEK293 cells) in appropriate media. Seed the cells into black-walled, clear-bottom 96-well plates at a suitable density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage. Remove the culture medium from the cells and add the dye-loading buffer. Incubate the plate at 37°C for 1-2 hours in the dark.

-

Compound Addition: Prepare serial dilutions of this compound in an appropriate assay buffer. After the dye-loading incubation, wash the cells with the assay buffer. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Signal Detection: Prepare a solution of a known FPR2/ALX agonist (e.g., WKYMVm) at a concentration that elicits a submaximal response (EC80). Use a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells while simultaneously recording the fluorescence signal over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the percentage of inhibition for each concentration of this compound relative to the response of the agonist alone. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

In Vitro Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of cells towards a chemoattractant gradient created by an FPR2/ALX agonist.

Workflow Diagram:

Figure 3: Workflow for the in vitro chemotaxis assay.

Detailed Protocol:

-

Chamber Preparation: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane separating the upper and lower wells. Fill the lower wells with assay medium containing a known FPR2/ALX agonist (e.g., WKYMVm) as the chemoattractant.

-

Cell Preparation: Culture cells that express FPR2/ALX and are known to undergo chemotaxis (e.g., human neutrophils or FPR2/ALX-transfected cell lines). Harvest the cells and resuspend them in assay medium.

-

Compound Incubation: Incubate the cell suspension with various concentrations of this compound for a predetermined time (e.g., 30 minutes) at 37°C.

-

Cell Migration: Add the cell suspension (containing this compound) to the upper wells of the chemotaxis chamber. Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-3 hours).

-

Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Quantify the number of migrated cells by counting them under a microscope or by eluting the stain and measuring its absorbance.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the migration induced by the agonist alone. Determine the IC50 value from the concentration-response curve.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate due to its specific antagonistic activity at the FPR2/ALX receptor. Its ability to modulate inflammatory responses in preclinical models highlights the therapeutic potential of targeting this pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other FPR2/ALX modulators. Further investigation into the in vivo efficacy, safety profile, and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Anti-Inflammatory Role of the Murine Formyl-Peptide Receptor 2: Ligand-Specific Effects on Leukocyte Responses and Experimental Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Role for the AnxA1-Fpr2/ALX Signaling Axis as a Key Regulator of Platelet Function to Promote Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FPR2 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding FPR2/ALX Antagonism: A Technical Guide for Researchers

Introduction

The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX), is a G protein-coupled receptor (GPCR) that has emerged as a critical regulator of the inflammatory response.[1] Its promiscuous nature, binding to a wide array of endogenous and exogenous ligands, positions it as a key signaling hub that can either promote or resolve inflammation.[2] This dual functionality makes FPR2/ALX a highly attractive therapeutic target for a range of inflammatory diseases, from chronic autoimmune disorders to acute inflammatory conditions.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of FPR2/ALX antagonism, including its core signaling pathways, a summary of known antagonists with their quantitative data, and detailed experimental protocols for their characterization.

The Dichotomy of FPR2/ALX Signaling: Pro-Resolving vs. Pro-Inflammatory Pathways

The functional outcome of FPR2/ALX activation is highly dependent on the engaging ligand. This phenomenon, known as biased agonism, dictates whether the receptor will initiate a pro-resolving or a pro-inflammatory cascade.[3]

Pro-Resolving Signaling

Endogenous specialized pro-resolving mediators (SPMs), such as Lipoxin A4 (LXA4) and Resolvin D1 (RvD1), are key agonists that drive the anti-inflammatory and pro-resolving functions of FPR2/ALX.[4][5] Upon binding of these ligands, the receptor couples primarily to Gαi proteins.[1] This initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ subunits can activate Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[6] Downstream of these events, the pro-resolving pathway often involves the activation of the p38 MAPK pathway and inhibition of the pro-inflammatory NF-κB signaling pathway.[8][9] A critical aspect of pro-resolving signaling is the recruitment of β-arrestin, which can mediate receptor internalization and contribute to the termination of pro-inflammatory signals.[10]

Pro-Inflammatory Signaling

In contrast, ligands such as Serum Amyloid A (SAA) and certain bacterial-derived peptides trigger a pro-inflammatory response through FPR2/ALX.[11][12] While also coupling to Gαi, the downstream signaling diverges.[1] SAA binding can lead to robust calcium mobilization and activation of the ERK/MAPK and NF-κB pathways, resulting in the production of pro-inflammatory cytokines like IL-6 and IL-8.[4][13] This pathway promotes neutrophil recruitment and activation, thereby amplifying the inflammatory cascade.[11] The ability of FPR2/ALX to mediate these opposing effects underscores the importance of developing selective antagonists that can block the pro-inflammatory signaling without interfering with the beneficial pro-resolving pathways.

FPR2/ALX Antagonists

The development of selective FPR2/ALX antagonists is a key strategy for therapeutically targeting this receptor. An ideal antagonist would block the pro-inflammatory actions of ligands like SAA while preserving the pro-resolving pathways activated by SPMs. Several peptide and small molecule antagonists have been identified and characterized.

| Antagonist | Type | Target Selectivity | Potency (IC50/pIC50) | Reference(s) |

| WRW4 | Peptide | Selective for FPR2 over FPR1 | IC50 = 0.23 µM (for WKYMVm binding) | [14][15] |

| PBP10 | Peptide | Selective for FPR2 over FPR1 | pIC50 = 7.0 | [16] |

| Boc-FLFLF (Boc-2) | Peptide | Pan-FPR antagonist (higher affinity for FPR1) | pIC50 = 4.3 - 6.0 | [17][18][19] |

| Quin-C7 | Small Molecule | FPR2/ALX antagonist | Not specified in provided results | [20] |

| Compound 1754-31 | Small Molecule | Potent FPR2/ALX antagonist | pIC50 = 7.1 | [16] |

Experimental Protocols for Characterizing FPR2/ALX Antagonists

The characterization of novel FPR2/ALX antagonists requires a suite of in vitro assays to determine their binding affinity, functional activity, and selectivity.

Receptor Binding Assay

Objective: To determine the affinity of a test antagonist for the FPR2/ALX receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled or fluorescently labeled known FPR2/ALX ligand for binding to cells or membranes expressing the receptor.

Materials:

-

HEK293 or CHO cells stably expressing human FPR2/ALX.

-

Membrane preparation from FPR2/ALX-expressing cells.

-

Radiolabeled ligand (e.g., [3H]-LXA4) or a fluorescently labeled ligand.

-

Test antagonist at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter or fluorescence plate reader.

Protocol:

-

Prepare serial dilutions of the test antagonist.

-

In a 96-well plate, add the cell membranes, the radiolabeled/fluorescent ligand at a fixed concentration (typically at its Kd value), and the test antagonist at varying concentrations.

-

For non-specific binding control wells, add a high concentration of a known unlabeled FPR2/ALX ligand.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound ligand.

-

Measure the radioactivity retained on the filters using a scintillation counter or the fluorescence using a plate reader.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration and determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the ability of an antagonist to inhibit agonist-induced intracellular calcium release.

Principle: FPR2/ALX activation leads to an increase in intracellular calcium concentration ([Ca2+]i). This assay uses a calcium-sensitive fluorescent dye to measure changes in [Ca2+]i upon agonist stimulation in the presence and absence of the antagonist.

Materials:

-

FPR2/ALX-expressing cells (e.g., HEK293-FPR2/ALX or human neutrophils).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

FPR2/ALX agonist (e.g., WKYMVm, SAA).

-

Test antagonist.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorescence plate reader with an injection system.

Protocol:

-

Plate the FPR2/ALX-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye by incubating them in assay buffer containing the dye for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with various concentrations of the test antagonist or vehicle for a specified time (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the FPR2/ALX agonist at a fixed concentration (e.g., its EC80) and immediately start recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in [Ca2+]i.

-

Calculate the percentage of inhibition of the agonist-induced calcium response by the antagonist at each concentration.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Neutrophil Chemotaxis Assay

Objective: To assess the ability of an antagonist to block agonist-induced migration of neutrophils.

Principle: This assay measures the directional migration of neutrophils towards a chemoattractant in a Boyden chamber or a similar transwell system. The antagonist's effect is quantified by its ability to reduce the number of cells that migrate through a porous membrane.

Materials:

-

Freshly isolated human neutrophils.[21]

-

Chemoattractant (FPR2/ALX agonist, e.g., SAA or WKYMVm).

-

Test antagonist.

-

Boyden chamber or 96-well transwell plates (with 3-5 µm pore size).[21][22]

-

Assay buffer (e.g., RPMI 1640 with 0.5% BSA).

-

Cell viability stain (e.g., Calcein-AM) or a method for cell quantification.[22]

Protocol:

-

Isolate human neutrophils from the fresh blood of healthy donors using density gradient centrifugation.[21]

-

Resuspend the neutrophils in the assay buffer.

-

Pre-incubate the neutrophils with various concentrations of the test antagonist or vehicle for 15-30 minutes at room temperature.[22]

-

Add the chemoattractant to the lower wells of the Boyden chamber/transwell plate.[22]

-

Place the transwell inserts into the wells.

-

Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.[22]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for migration.[22]

-

After incubation, remove the non-migrated cells from the top of the insert.

-

Quantify the number of migrated cells in the lower chamber. This can be done by staining the cells with Calcein-AM and measuring fluorescence, or by lysing the cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.[22]

-

Calculate the percentage of inhibition of chemotaxis for each antagonist concentration.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

β-Arrestin Recruitment Assay

Objective: To determine if an antagonist affects agonist-induced β-arrestin recruitment to FPR2/ALX, which is crucial for understanding biased antagonism.

Principle: This assay utilizes cells co-expressing FPR2/ALX fused to a luciferase fragment and β-arrestin fused to a complementary fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the fragments together, generating a luminescent signal.

Materials:

-

Cells stably co-expressing FPR2/ALX and β-arrestin in a reporter system (e.g., PathHunter® β-Arrestin GPCR Assay).

-

FPR2/ALX agonist.

-

Test antagonist.

-

Assay buffer and substrate for the reporter enzyme.

-

Luminometer.

Protocol:

-

Plate the engineered cells in a 96-well white-walled, clear-bottom plate.

-

Pre-incubate the cells with serial dilutions of the test antagonist.

-

Add the FPR2/ALX agonist at a fixed concentration (e.g., its EC80).

-

Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition of the agonist-induced β-arrestin recruitment by the antagonist.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Conclusion

FPR2/ALX stands as a pivotal receptor in the regulation of inflammation, capable of transducing both pro-inflammatory and pro-resolving signals. The development of selective antagonists that can specifically block the detrimental pro-inflammatory pathways while leaving the beneficial pro-resolving mechanisms intact holds immense therapeutic promise. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug developers to identify and characterize novel FPR2/ALX antagonists, paving the way for new and effective anti-inflammatory therapies.

References

- 1. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-specific conformational change of the G-protein-coupled receptor ALX/FPR2 determines proresolving functional responses - SORA [openaccess.sgul.ac.uk]

- 3. pnas.org [pnas.org]

- 4. ALX/FPR2 Contributes to Serum Amyloid A‐Induced Lung Neutrophil Recruitment Following Acute Ozone Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Lipoxin A4 activates ALX/FPR2 Receptor to Regulate Conjunctival Goblet Cell Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipoxin A4 activates ALX/FPR2 receptor to regulate conjunctival goblet cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipoxin A4 reduces inflammation through formyl peptide receptor 2 /p38MAPK signaling pathway in subarachnoid hemorrhage rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functions of resolvin D1-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Serum amyloid A opposes lipoxin A4 to mediate glucocorticoid refractory lung inflammation in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. selleckchem.com [selleckchem.com]

- 15. WRW4 | Formyl Peptide Receptors | Tocris Bioscience [tocris.com]

- 16. FPR2 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. FPR2: A Novel Promising Target for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. criver.com [criver.com]

- 22. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Quin-C7 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quin-C7 is a synthetic, small-molecule, and non-peptidic antagonist of the Formyl Peptide Receptor-Like 1 (FPRL1), also known as Formyl Peptide Receptor 2 (FPR2). It was developed through structure-activity relationship studies of the FPRL1 agonist, Quin-C1. A minor structural modification—the replacement of a methoxy group with a hydroxyl group—converted the agonist activity of Quin-C1 into the antagonist activity of this compound.[1][2] This document provides detailed protocols for the in vitro application of this compound in key functional assays to study its inhibitory effects on FPRL1/FPR2 signaling pathways.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in in vitro assays.

| Parameter | Value | Receptor | Cell Line | Comments | Reference |

| Binding Affinity (Ki) | 6.7 µM | FPR2/FPRL1 | Not specified | Characterized as an FPR2 antagonist. | [1] |

| Calcium Mobilization | Dose-dependent inhibition | FPRL1 | RBL-2H3 cells expressing FPRL1 | Inhibited Ca2+ flux induced by the FPR2 agonist WKYMVm. A pure antagonist that did not activate Ca2+ flux on its own. | [2] |

| Chemotaxis | Inhibition | FPRL1 | RBL-2H3 cells expressing FPRL1 | Inhibited chemotaxis induced by the FPR2 agonist WKYMVm. | [1][2] |

| ERK Phosphorylation | Suppression | FPRL1 | RBL-2H3 cells expressing FPRL1 | Suppressed agonist (Quin-C1)-induced extracellular signal-regulated kinase (ERK) phosphorylation. | [2] |

| Reactive Oxygen Species (ROS) Production | Reduction | FPR2 | LPS-stimulated mouse microglial N9 cells | Reduced ROS production in an in vitro model of neuroinflammation. | [1] |

Signaling Pathway

This compound acts as an antagonist at the G-protein coupled receptor FPRL1/FPR2. By blocking the binding of agonists, it inhibits the downstream signaling cascade that is typically initiated by receptor activation. This includes the inhibition of G-protein dissociation, subsequent second messenger production, and the activation of pathways like the MAPK/ERK pathway, ultimately leading to the suppression of cellular responses such as calcium mobilization, chemotaxis, and ROS production.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in FPRL1/FPR2-expressing cells.

Materials:

-

FPRL1-expressing RBL-2H3 cells

-

This compound

-

FPRL1/FPR2 agonist (e.g., WKYMVm)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-